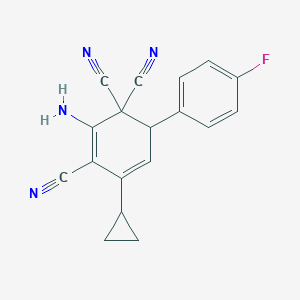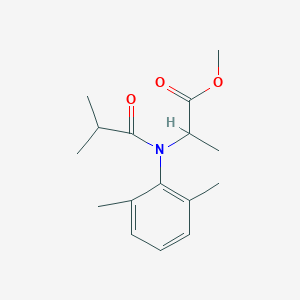![molecular formula C28H19NO3S B3828173 2-methyl-6-[(4-methylphenyl)sulfonyl]-9H-naphtho[3,2,1-kl]acridin-9-one](/img/structure/B3828173.png)
2-methyl-6-[(4-methylphenyl)sulfonyl]-9H-naphtho[3,2,1-kl]acridin-9-one
Descripción general
Descripción
2-methyl-6-[(4-methylphenyl)sulfonyl]-9H-naphtho[3,2,1-kl]acridin-9-one, also known as MSA-N, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of naphthoquinone derivatives and has been shown to exhibit a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-methyl-6-[(4-methylphenyl)sulfonyl]-9H-naphtho[3,2,1-kl]acridin-9-one is not fully understood, but it is believed to involve the interaction with DNA and the inhibition of topoisomerase II activity. Topoisomerase II is an enzyme that is involved in DNA replication and repair, and its inhibition can lead to DNA damage and cell death. 2-methyl-6-[(4-methylphenyl)sulfonyl]-9H-naphtho[3,2,1-kl]acridin-9-one has also been shown to induce apoptosis in cancer cells, which further supports its potential as an anti-cancer agent.
Biochemical and Physiological Effects:
2-methyl-6-[(4-methylphenyl)sulfonyl]-9H-naphtho[3,2,1-kl]acridin-9-one has been shown to exhibit a range of interesting biochemical and physiological effects. It has been reported to induce DNA damage and inhibit topoisomerase II activity in cancer cells. In addition, 2-methyl-6-[(4-methylphenyl)sulfonyl]-9H-naphtho[3,2,1-kl]acridin-9-one has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor xenografts in mice. These effects suggest that 2-methyl-6-[(4-methylphenyl)sulfonyl]-9H-naphtho[3,2,1-kl]acridin-9-one has potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methyl-6-[(4-methylphenyl)sulfonyl]-9H-naphtho[3,2,1-kl]acridin-9-one is its potential as a fluorescent probe for the detection of DNA damage. This makes it a valuable tool for researchers studying DNA damage and repair processes in cells. In addition, 2-methyl-6-[(4-methylphenyl)sulfonyl]-9H-naphtho[3,2,1-kl]acridin-9-one has been shown to have anti-cancer activity in vitro, making it a potential candidate for the development of new anti-cancer drugs. However, one limitation of 2-methyl-6-[(4-methylphenyl)sulfonyl]-9H-naphtho[3,2,1-kl]acridin-9-one is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-methyl-6-[(4-methylphenyl)sulfonyl]-9H-naphtho[3,2,1-kl]acridin-9-one. One potential direction is the development of new anti-cancer drugs based on the structure of 2-methyl-6-[(4-methylphenyl)sulfonyl]-9H-naphtho[3,2,1-kl]acridin-9-one. Another potential direction is the further optimization of the synthesis method to improve the yield and purity of 2-methyl-6-[(4-methylphenyl)sulfonyl]-9H-naphtho[3,2,1-kl]acridin-9-one. Additionally, the development of new fluorescent probes based on the structure of 2-methyl-6-[(4-methylphenyl)sulfonyl]-9H-naphtho[3,2,1-kl]acridin-9-one could lead to the discovery of new tools for the detection of DNA damage and repair processes in cells. Overall, the study of 2-methyl-6-[(4-methylphenyl)sulfonyl]-9H-naphtho[3,2,1-kl]acridin-9-one has the potential to lead to new insights into the mechanisms of DNA damage and repair, as well as the development of new anti-cancer drugs.
Aplicaciones Científicas De Investigación
2-methyl-6-[(4-methylphenyl)sulfonyl]-9H-naphtho[3,2,1-kl]acridin-9-one has been shown to have potential as a fluorescent probe for the detection of DNA damage. It has been reported that 2-methyl-6-[(4-methylphenyl)sulfonyl]-9H-naphtho[3,2,1-kl]acridin-9-one can selectively bind to double-stranded DNA and undergo fluorescence emission upon binding to DNA. This makes 2-methyl-6-[(4-methylphenyl)sulfonyl]-9H-naphtho[3,2,1-kl]acridin-9-one a promising tool for the detection of DNA damage and repair processes in cells. In addition, 2-methyl-6-[(4-methylphenyl)sulfonyl]-9H-naphtho[3,2,1-kl]acridin-9-one has been shown to have anti-cancer activity in vitro, making it a potential candidate for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
4-methyl-10-(4-methylphenyl)sulfonyl-8-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1,3,5,7,9,11,13(21),15,17,19-decaen-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19NO3S/c1-16-7-10-18(11-8-16)33(31,32)24-14-12-21-26-25(19-5-3-4-6-20(19)28(21)30)22-15-17(2)9-13-23(22)29-27(24)26/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOKMDPXLSBWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C4=C(C=C2)C(=O)C5=CC=CC=C5C4=C6C=C(C=CC6=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-10-(4-methylphenyl)sulfonyl-8-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1,3,5,7,9,11,13(21),15,17,19-decaen-14-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide](/img/structure/B3828097.png)
![3-(2-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3828103.png)
![5-acetyl-2-[(4-chlorobenzyl)thio]-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B3828110.png)
![2-[(6-amino-3,5-dicyano-4-isobutyl-2-pyridinyl)thio]-2-phenylacetamide](/img/structure/B3828123.png)
![2-[(cyanomethyl)thio]-4-isopropyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3828128.png)
![2-amino-4-ethyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-3,5-pyridinedicarbonitrile](/img/structure/B3828135.png)
![1-(cyclopropylcarbonyl)-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B3828144.png)


![(4-nitro-1-naphthyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]amine](/img/structure/B3828167.png)
![[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetic acid](/img/structure/B3828169.png)
![1,3,3-trimethyl-2-azabicyclo[2.2.2]octan-6-one hydrochloride](/img/structure/B3828171.png)

